molecular formula C12H19ClO3Si B1581073 (4-Chlorophenyl)triethoxysilane CAS No. 21700-74-3

(4-Chlorophenyl)triethoxysilane

Cat. No. B1581073
CAS RN: 21700-74-3
M. Wt: 274.81 g/mol
InChI Key: AFILDYMJSTXBAR-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)triethoxysilane” is an organosilicon compound that serves as a valuable reagent in organic synthesis . It can be used to facilitate the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices . It also acts as a substrate in the Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids to yield substituted diarylalkynes .


Synthesis Analysis

The synthesis of “(4-Chlorophenyl)triethoxysilane” can be achieved by reacting (4-chlorophenyl)trimethylammonium chloride and triethoxysilane in the presence of a base catalyst. The reaction mechanism involves the displacement of the chloride ion by the silane moiety, resulting in the formation of "(4-Chlorophenyl)triethoxysilane".


Chemical Reactions Analysis

“(4-Chlorophenyl)triethoxysilane” can be used in various chemical reactions. For instance, it can be used as a substrate in the Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids to yield substituted diarylalkynes . It can also be used in the Hiyama cross-coupling reactions with 3-iodoazetidines to yield substituted 3-arylazetidines .

Scientific Research Applications

Environmental Contaminant Analysis

  • Tris(4-chlorophenyl)methane and its metabolites, such as tris(4-chlorophenyl)methanol, have been identified as environmental contaminants in various biological samples globally, including aquatic species and human milk. Their presence is linked to the environmental occurrence of DDT, and their detection has led to new methods for analyzing environmental pollutants (Buser, 1995).

Photocatalytic Water Purification

  • The degradation of 4-chlorophenol using silica-immobilized polyoxometalate catalysts under UV light indicates potential applications in environmental purification, particularly for chlorophenol-contaminated water. This degradation process highlights the potential of using such compounds in novel photocatalytic methods for water treatment (Yue et al., 2002).

Spectroscopic Analysis

  • Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with quantum mechanical methods, have been used to analyze compounds like 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine. These studies provide insights into the molecular structure and properties, relevant for understanding biological activity and applications in drug design (Kuruvilla et al., 2018).

Optical Properties for Device Applications

  • Research on compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene indicates high nonlinear optical properties, making them suitable for use in optical devices. The study of these properties is crucial for the development of new materials for photonic and optoelectronic technologies (Mostaghni et al., 2022).

Antibacterial Surface Treatment

  • Triclosan, a compound structurally similar to 4-chlorophenyl compounds, has been used for antibacterial and antifungal purposes in various products. Understanding its mechanism of action, which involves inhibiting specific enzymes, is key to developing new antibacterial treatments and materials (Levy et al., 1999).

Corrosion Inhibition

  • The study of 4H-1,2,4-triazole derivatives in corrosion protection of metals in acidic environments demonstrates the potential of chlorophenyl compounds in industrial applications. These studies help in developing new materials and coatings for extending the lifespan of metal structures and components (Bentiss et al., 2007).

Environmental Hormone Removal

  • Graphene oxide has been investigated for the removal of chlorophenols, a group of environmental hormones, from water. The understanding of adsorption mechanisms and dynamic behaviors of these compounds on graphene oxide is essential for developing efficient methods for removing toxic pollutants from the environment (Wei et al., 2019).

Safety And Hazards

According to the safety data sheet, if inhaled, “(4-Chlorophenyl)triethoxysilane” can cause respiratory tract irritation, which can be fatal . In case of skin contact, it’s recommended to wash off with soap and plenty of water . If swallowed, it’s advised to rinse the mouth with water and seek medical attention .

properties

IUPAC Name

(4-chlorophenyl)-triethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFILDYMJSTXBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066726
Record name (4-Chlorophenyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)triethoxysilane

CAS RN

21700-74-3
Record name 1-Chloro-4-(triethoxysilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21700-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)triethoxysilane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(triethoxysilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4-Chlorophenyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorophenyl)triethoxysilane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (4-CHLOROPHENYL)TRIETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8R3BWS4R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
G Cruz-Quesada, M Espinal-Viguri, MV López-Ramón… - Gels, 2022 - mdpi.com
The search for new materials with improved properties for advanced applications is, nowadays, one of the most relevant and booming fields for scientists due to the environmental and …
Number of citations: 4 www.mdpi.com
L Lee Cheong, JM Lobez, EE Moon… - Journal of Vacuum …, 2011 - pubs.aip.org
The secondary-electron signal levels of eight thiophenol-based self-assembled monolayers (SAMs) on gold (Au) are measured and compared against the signal level from bare gold …
Number of citations: 2 pubs.aip.org
TM Brenner, G Chen, EP Meinig, DJ Baker… - Journal of Materials …, 2013 - pubs.rsc.org
Interfacial energy level alignment influences several critical organic optoelectronic device characteristics including charge transfer barriers, turn-on voltage, and open circuit voltage (Voc…
Number of citations: 21 pubs.rsc.org
G Chen, X Wang, Y Shi, JS Tinkham… - Physical Chemistry …, 2021 - pubs.rsc.org
The work function of nickel oxide (NiOx) electrodes was tuned by the covalent attachment of commercially available as well as specially synthesized triethoxysilane functionalized …
Number of citations: 1 pubs.rsc.org
G Cruz-Quesada, M Espinal-Viguri, MV López-Ramón… - 2022 - researchgate.net
The search for new materials with improved properties for advanced applications is, nowadays, one of the most relevant and booming fields for scientists due to the environmental and …
Number of citations: 2 www.researchgate.net
GC Edwin Raja, FM Irudayanathan… - The Journal of …, 2016 - ACS Publications
A Ni catalytic system was developed for the decarboxylative coupling reaction of alkynyl carboxylic acids with organosilanes. Ni(acac) 2 and 1,10-phenanthroline showed the best result …
Number of citations: 46 pubs.acs.org
A Hydrosilylation, M Couplings - 2006 - Citeseer
Silicon has long held a privileged status in organic synthesis. Indeed, the use of silicon protecting groups in the majority of lengthy multi-step natural product syntheses illustrates the …
Number of citations: 2 citeseerx.ist.psu.edu
J Hierrezuelo, R Rico, M Valpuesta, A Diaz… - Tetrahedron, 2013 - Elsevier
We report here the synthesis of several tripod-shaped oligo(p-phenylene)s with legs composed of two phenylene units. Each leg is end-capped with a thioacetate group for adhesion to …
Number of citations: 14 www.sciencedirect.com
E Arjomand, CD Easton, M Myers, W Tian… - Energy & …, 2020 - ACS Publications
Wettability of subsurface reservoir rocks is a key parameter that influences multiphase flow characteristics of the fluid–rock system, including relative permeability, capillary pressure, …
Number of citations: 7 pubs.acs.org
TM Brenner - 2014 - search.proquest.com
Surface modification of metal oxides with molecular monolayers is an effective strategy for tuning interface properties in excitonic devices employing metal oxides as charge accepting …
Number of citations: 1 search.proquest.com

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